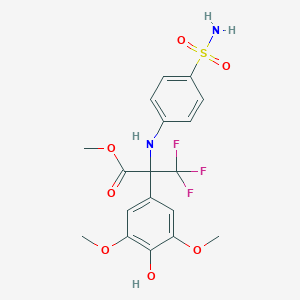![molecular formula C25H26N2O2S B11493854 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-N-phenylacetamide](/img/structure/B11493854.png)
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that features an adamantane moiety, a benzoxazole ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with benzoxazole and phenylacetamide precursors under specific conditions. For instance, the reaction of adamantanecarboxylic acid with enamides can be used to produce related compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives .
Scientific Research Applications
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological conditions and viral infections.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the stability and distribution of the compound in biological systems, while the benzoxazole ring can interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-{[5-(Adamantan-1-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetone: Shares the adamantane and benzoxazole moieties but differs in the acetamide group.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Contains an adamantane moiety and a different heterocyclic ring.
Uniqueness
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to its combination of the adamantane, benzoxazole, and phenylacetamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C25H26N2O2S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H26N2O2S/c28-23(26-20-4-2-1-3-5-20)15-30-24-27-21-11-19(6-7-22(21)29-24)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2,(H,26,28) |
InChI Key |
QREUAPLJTQGVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


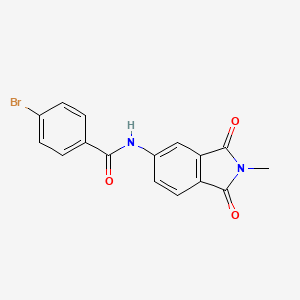
![1H-1,2,3,4-Tetrazole, 1-(4-methoxyphenyl)-5-[(phenylmethyl)sulfonyl]-](/img/structure/B11493777.png)
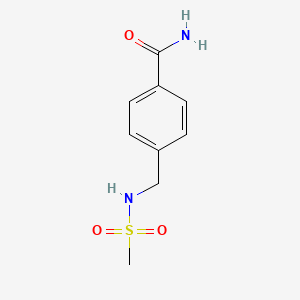
![7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493784.png)
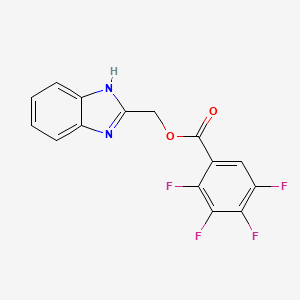
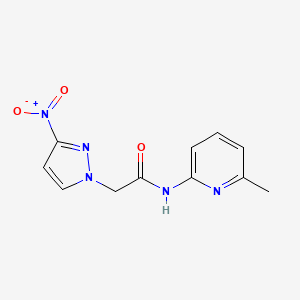
![2-amino-5-oxo-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493794.png)
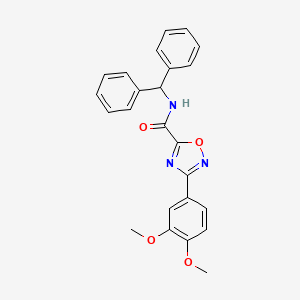
![Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate](/img/structure/B11493815.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493823.png)
![4-acetyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11493824.png)
![6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11493839.png)
